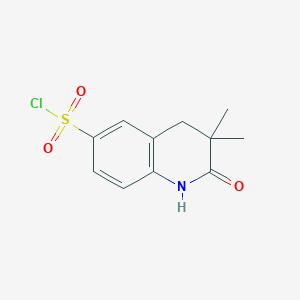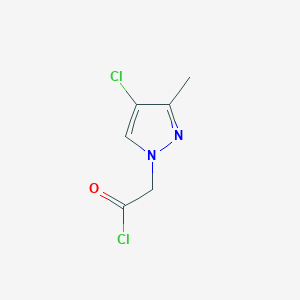
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride, also known as CMPA, is an organochlorine compound used in a variety of scientific and industrial applications. The compound has a wide range of uses, including in the synthesis of a variety of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of other compounds. CMPA has also been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of dyes and other materials.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride involves the acylation of 4-chloro-3-methylpyrazole with acetyl chloride in the presence of a Lewis acid catalyst.
Starting Materials
4-chloro-3-methylpyrazole, acetyl chloride, Lewis acid catalyst (such as aluminum chloride or zinc chloride), anhydrous solvent (such as dichloromethane or chloroform)
Reaction
Dissolve 4-chloro-3-methylpyrazole in anhydrous solvent., Add the Lewis acid catalyst to the solution and stir for 10-15 minutes., Slowly add acetyl chloride to the solution while stirring., Heat the reaction mixture to reflux for 2-3 hours., Cool the reaction mixture and quench with ice-cold water., Extract the organic layer with a suitable solvent (such as diethyl ether or ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate., Filter the solution and concentrate the solvent under reduced pressure., Purify the crude product by recrystallization or column chromatography.
科学的研究の応用
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in a variety of scientific research applications, including in the synthesis of organic compounds, in the synthesis of pharmaceuticals and other compounds, and in the synthesis of dyes and other materials. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in the synthesis of a variety of other compounds, including a variety of polymers and other materials. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antiviral agents, and other compounds.
作用機序
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is an organochlorine compound, meaning that it has a chlorine atom attached to an organic molecule. The chlorine atom is electron-withdrawing, which makes the molecule more reactive and more prone to react with other molecules. (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride can react with other molecules through a variety of mechanisms, including nucleophilic substitution reactions, electrophilic addition reactions, and radical reactions.
生化学的および生理学的効果
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has a variety of biochemical and physiological effects. The compound has been found to act as an inhibitor of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has also been found to act as an agonist of the GABAA receptor, which is involved in the regulation of GABA, a neurotransmitter involved in the regulation of anxiety and other behaviors.
実験室実験の利点と制限
The use of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride in laboratory experiments has a variety of advantages and limitations. The main advantage of using (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is that it is a relatively inexpensive and readily available reagent, meaning that it can be used in a variety of experiments without the need for expensive or hard-to-find reagents. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a relatively toxic compound, meaning that it should be handled with care and used in a well-ventilated area.
将来の方向性
The future of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is promising, as the compound has a wide range of potential uses. One potential application of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is in the synthesis of pharmaceuticals, as the compound has been found to act as an inhibitor of the enzyme cholinesterase and an agonist of the GABAA receptor. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride could be used in the synthesis of a variety of other compounds, including polymers and other materials. Finally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride could be used in the synthesis of dyes and other materials, as the compound has been found to be reactive with a variety of other molecules.
特性
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4-5(7)2-10(9-4)3-6(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUHNWGVANLSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

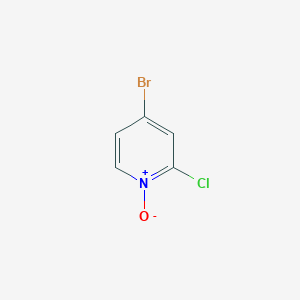
![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)
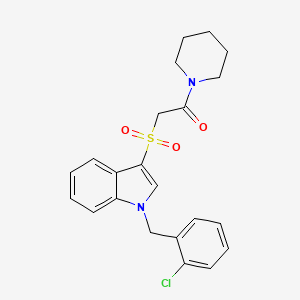
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide](/img/structure/B2781672.png)
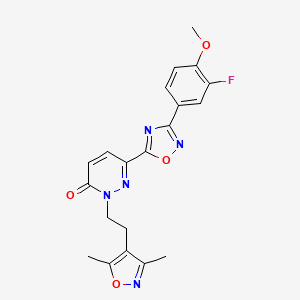

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2781677.png)
![2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2781681.png)
![2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2781682.png)
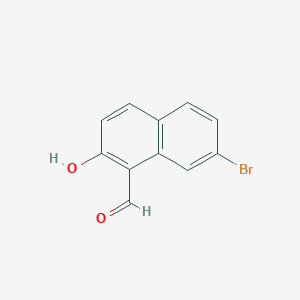
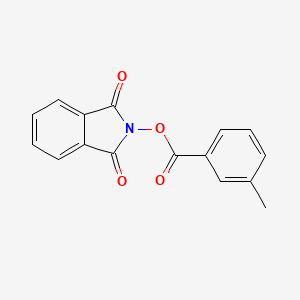
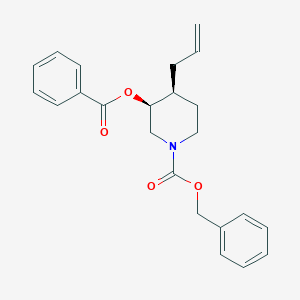
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
